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Compound of Interest

Compound Name:
2-(3-aminophenoxy)-N-

methylacetamide

CAS No.: 575479-85-5

Cat. No.: B3145505 Get Quote

Abstract
2-(3-aminophenoxy)-N-methylacetamide (CAS: 58730-35-1 / CID: 22060559) is a

bifunctional building block featuring a primary aniline and a methylacetamide tail connected via

a phenoxy ether linkage. This scaffold presents a specific synthetic challenge:

chemoselectivity.[1] Direct alkylation of 3-aminophenol often results in competing N-alkylation

versus the desired O-alkylation. This guide establishes a Two-Step Nitro-Reduction Protocol as

the "Gold Standard" for high-purity synthesis, ensuring exclusive O-alkylation. A secondary

"Direct One-Step" protocol is provided for rapid, lower-stringency screening.

Strategic Retrosynthesis & Pathway Analysis
To synthesize the target efficiently, we must bypass the nucleophilic competition between the

phenoxide oxygen and the aniline nitrogen.

Pathway Logic
Route A (Direct Alkylation): Reacting 3-aminophenol with 2-chloro-N-methylacetamide.

Risk: The aniline nitrogen (
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) competes with the phenoxide, leading to mixtures of O-alkylated, N-alkylated, and N,O-
dialkylated products.

Route B (Nitro-Reduction - RECOMMENDED): Reacting 3-nitrophenol with 2-chloro-N-

methylacetamide, followed by reduction.

Advantage:[2][3] The nitro group is non-nucleophilic.[1] O-alkylation proceeds exclusively.

The nitro group is subsequently reduced to the amine under mild conditions.

Route A (Not Recommended)

Starting Material:
3-Nitrophenol

Intermediate:
2-(3-nitrophenoxy)-N-methylacetamide

Step 1: O-Alkylation
(K2CO3, DMF, 60°C)

Reagent:
2-Chloro-N-methylacetamide

Target:
2-(3-aminophenoxy)-N-methylacetamide

Step 2: Nitro Reduction
(H2, Pd/C or Fe/NH4Cl)

3-Aminophenol

Low Selectivity
(Mix of N- & O-alkyl)

Click to download full resolution via product page

Figure 1: Comparative synthetic pathways. Route B (solid lines) is the validated protocol for

high purity.

Protocol 1: The "Gold Standard" (Nitro-Reduction
Route)
Objective: Multi-gram scale synthesis with >98% purity.

Step 1: O-Alkylation
Reaction: 3-Nitrophenol + 2-Chloro-N-methylacetamide

2-(3-Nitrophenoxy)-N-methylacetamide
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Parameter Condition Rationale

Solvent DMF (Dimethylformamide)

High dielectric constant

promotes

displacement by stabilizing the

transition state.

Base (1.5 - 2.0 equiv)

Sufficient basicity to

deprotonate phenol (

) without causing side

reactions.[1]

Catalyst KI (0.1 equiv)

Finkelstein condition:[1]

Converts alkyl chloride to more

reactive alkyl iodide in situ.

Temp/Time 60°C for 4–6 hours

Elevated temperature

overcomes steric hindrance;

monitoring prevents thermal

decomposition.[1]

Procedure:

Dissolve 3-nitrophenol (1.0 equiv) in anhydrous DMF (5 mL/mmol).

Add

(1.5 equiv) and stir at Room Temperature (RT) for 15 min to generate the phenoxide anion
(color change to bright yellow/orange).

Add Potassium Iodide (KI) (0.1 equiv).[1]

Add 2-chloro-N-methylacetamide (1.1 equiv) in one portion.

Heat to 60°C and stir for 4 hours.

Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1).[1] Product is usually less polar than

starting phenol.[1]
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Workup: Pour mixture into ice-water (10x volume). The product often precipitates as a solid.

[1] Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to

remove DMF, dry (

), and concentrate.[1]

Step 2: Nitro Reduction
Reaction: 2-(3-Nitrophenoxy)-N-methylacetamide

Target Amine

Method Reagents Applicability

Catalytic Hydrogenation (balloon), 10% Pd/C, MeOH
Preferred. Cleanest workup

(filtration).[1]

Iron Reduction
Fe powder,

, EtOH/H2O

Use if halogen substituents are

present on the ring (avoids

dehalogenation).[1]

Procedure (Hydrogenation):

Dissolve the nitro intermediate in Methanol (10 mL/mmol).

Add 10% Pd/C (10 wt% of substrate mass) under Argon flow.

Purge flask with Hydrogen gas (

) via balloon (3 cycles).

Stir vigorously at RT for 2–4 hours.

Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.[1]

Concentrate filtrate to yield the Target Amine.[1]

Note: The product is an acetamide; avoid strong acid workups which might hydrolyze the

amide bond.[1]
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Protocol 2: Direct Alkylation (High-Throughput
Screening)
Objective: Small scale (<50 mg) generation where purification is automated. Caveat: Requires

HPLC purification to separate N-alkylated impurities.[1]

Procedure:

Dissolve 3-aminophenol (1.0 equiv) in Acetone.[1]

Add

(Cesium Carbonate) (1.2 equiv).[1] Cesium is more soluble in organic solvents, promoting
the "naked anion" effect for O-alkylation.

Add 2-chloro-N-methylacetamide (1.0 equiv).

Reflux (56°C) for 12 hours.

Purification: The crude will contain ~70% O-alkylated product.[1] Purify via Reverse-Phase

HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Characterization & QC Criteria
Verify the structure using these key NMR signatures.

NMR (DMSO-

, 400 MHz) Expectations:

Amide Methyl:

ppm (doublet,

Hz,

).[1]

Ether Methylene:
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ppm (singlet,

).[1] Critical diagnostic peak.

Aromatic Region:

ppm (multiplet, 4H).[1][4] Look for the triplet of the proton between the ether and amine (H-2
position).

Aniline Amine:

ppm (broad singlet,

).[1]

Mass Spectrometry:

Formula:

[1][5]

MW: 180.21 g/mol

Expected

: 181.1[1]
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Issue: Low Yield or Impurity

Is impurity N-alkylated?

Switch to Route B (Nitro)

Yes

Is reaction incomplete?

No

Add KI catalyst
Increase Temp to 80°C

Yes

Is product oiling out?

No

Recrystallize from
EtOAc/Hexane

Yes

Click to download full resolution via product page

Figure 2: Troubleshooting logic for common synthetic failures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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